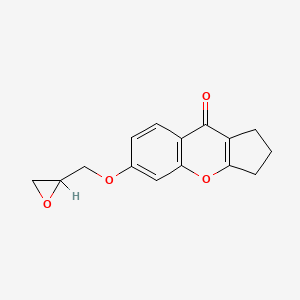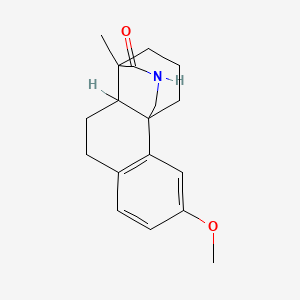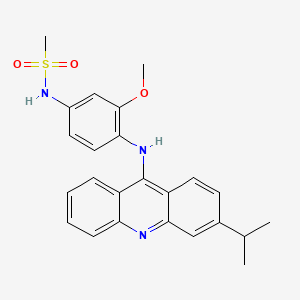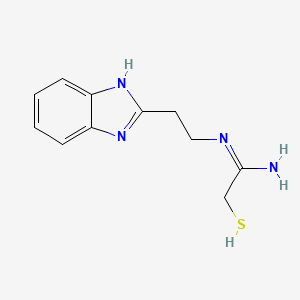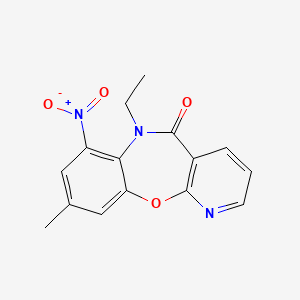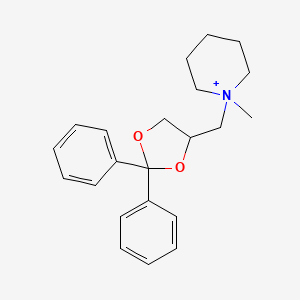
Methanesulfonanilide, 4'-(3-(dimethylamino)propionyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride is a chemical compound with the molecular formula C12H18N2O3S.ClH. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonanilide group and a dimethylamino propionyl group, which contribute to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride typically involves the reaction of methanesulfonanilide with 3-(dimethylamino)propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride .
Applications De Recherche Scientifique
Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methanesulfonanilide group can engage in covalent bonding with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonamide, N-(4-(3-(dimethylamino)-1-oxopropyl)phenyl)-, hydrochloride
- 4’-(3-Dimethylaminopropionyl)methanesulfonanilide hydrochloride
Uniqueness
Methanesulfonanilide, 4’-(3-(dimethylamino)propionyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
60232-96-4 |
|---|---|
Formule moléculaire |
C12H19ClN2O3S |
Poids moléculaire |
306.81 g/mol |
Nom IUPAC |
N-[4-[3-(dimethylamino)propanoyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-14(2)9-8-12(15)10-4-6-11(7-5-10)13-18(3,16)17;/h4-7,13H,8-9H2,1-3H3;1H |
Clé InChI |
JEJKDHCSGDUOSU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid](/img/structure/B12804292.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
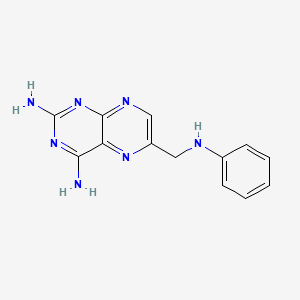
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
